molecular formula C17H15ClF3NO3 B2921861 Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate CAS No. 882747-17-3

Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate

Cat. No. B2921861
CAS RN: 882747-17-3
M. Wt: 373.76
InChI Key: YIKDDWIJMSTEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate” is the methyl ester of 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid . It is an aromatic ether, a methyl ester, an organochlorine compound, an organofluorine compound, and a pyridine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring attached to a phenyl ring through an oxygen atom . The phenyl ring is further connected to a propanoate group, which is esterified with a methyl group . The pyridine ring carries a trifluoromethyl group and a chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1283 kg/m3 at 21.5 °C, a melting point of 59-68 °C, a flash point of >110 °C (Pensky-Martens), a vapour pressure of 7.9 ×10-3 mPa at 25 °C (gas saturation method), a Henry constant of 8.47 × 10-4 Pa m3/mol (calculated), a partition coefficient (n-octanol and water) of logP = 4.32 at 25 °C, a pKa of 1.25 at 25 °C, and a solubility in water of 4 mg/l at 25 °C .

Scientific Research Applications

Agrochemicals: Crop Protection

This compound is a key structural motif in active agrochemical ingredients. It’s used in the synthesis of trifluoromethylpyridines (TFMP) , which are crucial in protecting crops from pests . The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to the biological activities of TFMP derivatives. Over 20 new TFMP-containing agrochemicals have been introduced, with fluazifop-butyl being the first .

Pharmaceutical Industry: Drug Development

Several TFMP derivatives are utilized in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been approved, and many candidates are currently undergoing clinical trials . The trifluoromethyl group’s presence in a compound can significantly influence its pharmacological activity, making it a valuable feature in drug design .

Veterinary Medicine

In addition to human pharmaceuticals, TFMP derivatives are also applied in veterinary medicine. Two veterinary products containing this moiety have received market approval, showcasing the compound’s versatility and importance in animal health as well .

Synthesis of Intermediates

The compound serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals. For example, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for synthesizing fluazifop, can be obtained in good yield via a simple one-step reaction from this compound .

Anti-Inflammatory Applications

In the medical field, TFMP derivatives have been found to inhibit the expression of pro-inflammatory cytokines. This can prevent inflammation mediated by interleukin-6 (IL-6), which is crucial for treating various inflammatory diseases .

Fluorinated Organic Chemicals Research

The development of fluorinated organic chemicals, including those containing the TFMP group, is a significant area of research. These compounds are essential in the advancement of agrochemical, pharmaceutical, and functional materials fields .

Mechanism of Action

Target of Action

The primary target of Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate, also known as haloxyfop-P-methyl, is the enzyme acetyl-CoA carboxylase (EC 6.4.1.2) . This enzyme plays a crucial role in fatty acid biosynthesis, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA.

Mode of Action

Haloxyfop-P-methyl acts as an inhibitor of acetyl-CoA carboxylase . It interferes with the action of this enzyme, thereby disrupting the synthesis of fatty acids in the target organisms. This compound is a proherbicide, which means it undergoes chemical conversion after administration to become the active herbicide .

Biochemical Pathways

The inhibition of acetyl-CoA carboxylase by haloxyfop-P-methyl affects the fatty acid biosynthesis pathway. This disruption leads to a deficiency in essential fatty acids in the target organisms, affecting cell membrane integrity and function, and ultimately leading to the death of the organism .

Pharmacokinetics

This suggests that it is likely absorbed and metabolized (via hydrolysis of the methyl ester) to form the active herbicide .

Result of Action

The result of haloxyfop-P-methyl’s action is the disruption of normal cellular functions in the target organisms due to the inhibition of fatty acid synthesis. This leads to the death of the organism, making haloxyfop-P-methyl an effective herbicide .

properties

IUPAC Name

methyl 2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO3/c1-10(16(23)24-2)25-13-5-3-11(4-6-13)7-15-14(18)8-12(9-22-15)17(19,20)21/h3-6,8-10H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKDDWIJMSTEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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